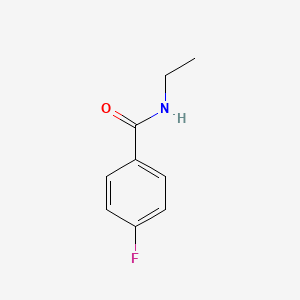

N-ethyl-4-fluorobenzamide

Description

Percent Composition by Mass

The elemental composition by mass is:

| Element | Percentage Contribution |

|---|---|

| C | 64.65% |

| H | 6.03% |

| F | 11.36% |

| N | 8.38% |

| O | 9.57% |

These values were verified using stoichiometric calculations and code-based simulations.

Properties

IUPAC Name |

N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQVUVWTKQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405629 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-18-9 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Activated Esters or Acid Chlorides

One classical approach involves converting 4-fluorobenzoic acid into a more reactive intermediate such as an acid chloride or activated ester, followed by reaction with ethylamine:

Acid Chloride Route: 4-fluorobenzoic acid is first converted to 4-fluorobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with ethylamine in an inert solvent (e.g., dichloromethane) at low temperature (0°C to room temperature), yielding N-ethyl-4-fluorobenzamide.

Activated Ester Route: Alternatively, 4-fluorobenzoic acid can be activated by carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or similar additives. The activated ester intermediate then reacts with ethylamine to form the amide bond.

This method is supported by the synthesis of related fluorobenzamide derivatives where EDC-mediated coupling was employed effectively, for example, in the preparation of 4-fluorobenzamide analogs for PET imaging agents.

Direct Coupling in Organic Solvents with Base

A milder method involves the direct coupling of 4-fluorobenzoic acid with ethylamine in the presence of a base such as triethylamine to neutralize the acid formed during amide bond formation. This reaction is typically performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at low temperature (0°C) followed by stirring at room temperature to complete the reaction.

- Example: A solution of 4-fluorobenzoic acid in dichloromethane is cooled to 0°C, triethylamine and ethyl chloroformate are added to form the mixed anhydride intermediate, then ethylamine is introduced slowly. The reaction mixture is stirred at room temperature for 1-2 hours, followed by aqueous workup and extraction to isolate the amide product.

Detailed Experimental Data from Literature

This method yields high purity product suitable for further applications.

Alternative Methods and Variations

Carbodiimide-Mediated Coupling: Using EDC or DCC coupling agents with 4-fluorobenzoic acid and ethylamine in DMF or dichloromethane at moderate temperatures (room temperature to 60°C) offers a straightforward synthetic route with good yields (typically 70-80%) and minimal side reactions.

One-Pot Procedures: Some protocols report one-step amidation by mixing 4-fluorobenzoic acid, ethylamine, and coupling agents in a single reaction vessel, streamlining the synthesis and reducing purification steps.

Industrial Considerations

Industrial-scale preparation of this compound follows similar synthetic routes but emphasizes:

- Use of industrial-grade reagents

- Optimization of reaction temperature and time for maximum yield and purity

- Large-scale purification techniques such as recrystallization or chromatographic separation to meet pharmaceutical or chemical standards

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mixed Anhydride (ethyl chloroformate) | 4-fluorobenzoic acid, triethylamine, ethyl chloroformate, ethylamine | Dichloromethane | 0°C to room temp | High | Well-established, mild conditions |

| Acid Chloride | 4-fluorobenzoic acid, thionyl chloride, ethylamine | DCM or similar | 0°C to room temp | High | Requires handling of acid chlorides |

| Carbodiimide Coupling (EDC/DCC) | 4-fluorobenzoic acid, EDC/DCC, ethylamine | DMF or DCM | Room temp to 60°C | 70-80 | Efficient, widely used in labs |

| One-Pot Amidation | 4-fluorobenzoic acid, coupling agent, ethylamine | Various | Room temp | Moderate | Simplified procedure |

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group of the amide can be reduced to form the corresponding amine.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

- Substitution reactions can yield various substituted benzamides.

- Reduction reactions produce ethyl-4-fluoroaniline.

- Oxidation reactions result in the formation of 4-fluorobenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-fluorobenzamide serves as a crucial precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Research : The compound has shown promise in inducing apoptosis in cancer cells by disrupting cellular signaling pathways. Studies indicate its potential as an anticancer agent, particularly in targeting specific types of tumors such as melanoma .

- Biochemical Probes : this compound is utilized as a biochemical probe to study enzyme interactions and protein functions. Its binding affinity to specific molecular targets makes it valuable for understanding various biochemical pathways.

Imaging Applications

The compound has been explored as a molecular probe for imaging applications, particularly in Positron Emission Tomography (PET):

- Melanoma Imaging : A notable application involves the development of radiolabeled derivatives of this compound for PET imaging of malignant melanoma. For instance, the synthesized compound -N-(2-(dimethylamino)ethyl)-4-fluorobenzamide demonstrated high uptake in melanoma cells and favorable biodistribution characteristics for tumor imaging .

Table 1: PET Imaging Characteristics of this compound Derivatives

| Compound | Uptake in Tumor ( %ID/g ) | Tumor-to-Background Ratio | Clearance Rate |

|---|---|---|---|

| -DMFB | 13.00 ± 3.90 | High | Rapid |

| Non-Radiolabeled N-Ethyl-4-FBA | Moderate | Moderate | Slow |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Receptor-Ligand Interactions : The compound can modulate the activity of various receptors and enzymes, influencing cellular signaling pathways that are critical for normal physiological functions and disease processes .

- Potential Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory properties alongside its anticancer activity, suggesting a broader therapeutic potential.

Materials Science

In materials science, this compound is investigated for developing new materials with specific electronic and optical properties:

- Synthesis of Novel Materials : The compound can act as a building block for creating complex molecules with tailored properties suitable for various applications, including sensors and electronic devices .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Antiarrhythmic Studies : Research has demonstrated that derivatives of this compound can stabilize cardiac membranes by modulating ion channels crucial for maintaining normal cardiac rhythm.

- PET Imaging Applications : Studies involving -labeled derivatives have shown high specificity and sensitivity for detecting melanoma tumors, with significant retention in tumor sites over time .

- In Vitro Studies : In vitro evaluations have confirmed high cellular uptake and retention characteristics that make this compound derivatives suitable candidates for further clinical investigation .

Mechanism of Action

The mechanism of action of N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorine atom enhances its binding affinity and selectivity towards these targets, while the ethyl group influences its pharmacokinetic properties. The exact pathways and molecular targets involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(2-Ethylphenyl)-4-fluorobenzamide (CAS: 349398-35-2)

- Structural Difference : Ethyl group on the aromatic ring’s ortho position rather than the amide nitrogen.

4-Fluoro-N-phenylbenzamide (CAS: 366-63-2)

- Structural Difference : Phenyl group instead of ethyl on the amide nitrogen.

N-Ethylbenzamide (CAS: 614-17-5)

- Structural Difference : Lacks the para-fluorine atom.

4-Cyclopropyl-2-fluorobenzamide Derivatives (EP 4 056 588 A1)

- Structural Difference : Cyclopropyl and additional fluorine substituents.

- Impact : Enhanced metabolic stability and target-binding affinity due to fluorine’s electronegativity and cyclopropyl’s conformational restriction, making these derivatives more suited for pharmaceutical applications than N-ethyl-4-fluorobenzamide .

N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0)

- Structural Difference : Two fluorine atoms on the aromatic ring and a methyl group on the benzoyl ring.

Functional Group Modifications in Agrochemicals

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structural Difference : Ethoxymethoxy and dichlorophenyl groups.

- Impact : These substituents enhance herbicidal activity by improving soil adsorption and target enzyme inhibition, a functionality absent in this compound .

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structural Difference: Pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.

- Impact : Superior photostability and prolonged residual activity in agricultural settings, attributed to multiple fluorine atoms and aromatic heterocycles .

Biological Activity

N-ethyl-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl group and a fluorine atom attached to a benzamide backbone. This configuration is believed to enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of various enzymes and receptors, particularly those involved in inflammatory and cancer-related pathways. For instance, preliminary studies suggest that it interacts with cyclooxygenase enzymes, which play a critical role in inflammation.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have indicated potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its interaction with cyclooxygenase enzymes suggests that it could be effective in treating inflammatory conditions.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, disrupting cellular signaling pathways associated with tumor growth .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Research : A study investigated the effects of this compound on melanoma cells. The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis mechanisms. This suggests its potential as a therapeutic agent for melanoma treatment .

- Anti-inflammatory Studies : In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in immune cells, indicating its possible use in managing inflammatory diseases.

- Pharmacokinetics and Bioavailability : Research on the pharmacokinetic properties of this compound has shown that the presence of fluorine enhances its bioavailability and metabolic stability compared to non-fluorinated analogs. This characteristic is crucial for developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.